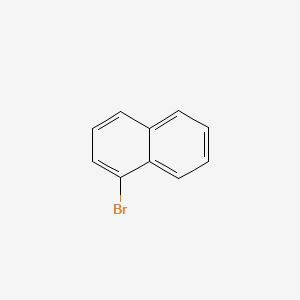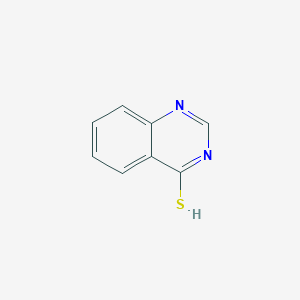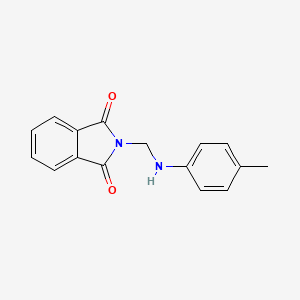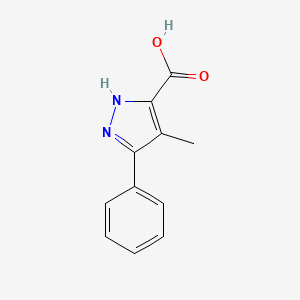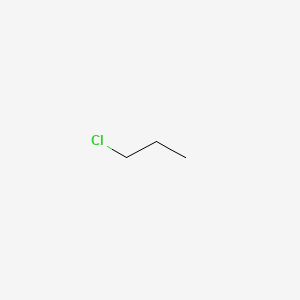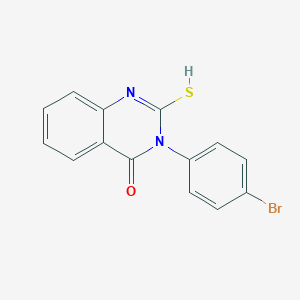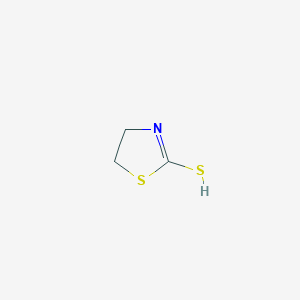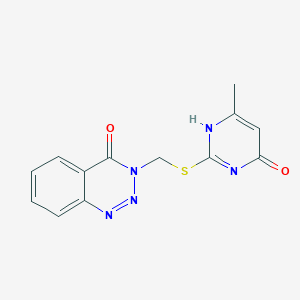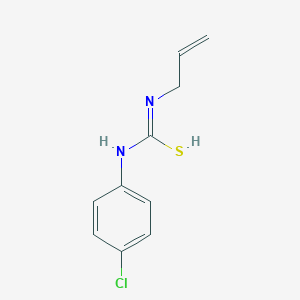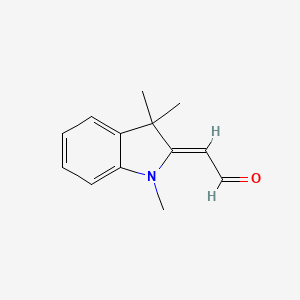
1,3,3-三甲基-2-(甲酰亚甲基)吲哚
描述
1,3,3-Trimethyl-2-(formylmethylene)indoline, also known as Fischer aldehyde, is a chemical compound with the molecular formula C13H15NO . It appears as a yellow to orange crystalline powder . Its basic structure consists of a formylmethylene group attached to a 2-indoline ring, with three methyl groups attached to the nitrogen atom .
Synthesis Analysis
The synthesis of 1,3,3-Trimethyl-2-(formylmethylene)indoline involves distillation under absolute pressure and a temperature of 80-90°C to obtain methylated products . The reaction conversion rate is 98.5%, and the quantitative product yield is 97.8% .Molecular Structure Analysis
The compound 1,3,3-Trimethyl-2-(formylmethylene)indoline oxime is synthesized for the first time . Using the polynuclear resonance method, it is shown that the oxime exists as two isomers, one of which has a cyclic structure .Chemical Reactions Analysis
A number of reactions are carried out involving the carbocyclic and oxime parts of the molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.27 . It has a melting point of 112-116 °C (lit.) and a boiling point of 339.19°C (rough estimate) . The density is estimated to be 1.0405 (rough estimate), and the refractive index is estimated to be 1.5300 . It should be stored at a temperature of 2-8°C in an inert atmosphere .科学研究应用
Ring-Chain Isomerism and Associated Reactions
The compound 1,3,3-trimethyl-2-formylmethyleneindoline oxime has been synthesized for the first time . Using the polynuclear resonance method, it was shown that the oxime exists as two isomers, one of which has a cyclic structure . A number of reactions were carried out involving the carbocyclic and oxime parts of the molecule .
Preparation of Red Photochromic Dyes
1,3,3-Trimethyl-2-methyleneindoline is used as a reactant for the preparation of red photochromic dyes . These dyes have the ability to reversibly change their color when exposed to light, making them useful in various applications such as eyewear, textiles, and data storage.
Synthesis of Photochromic Homopolymers
This compound is also used in the synthesis of photochromic homopolymers via ring-opening metathesis polymerization . These polymers change their color in response to light, which can be utilized in smart materials and optical data storage systems.
Preparation of Hemicyanine Dyes
2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde, a derivative of 1,3,3-Trimethyl-2-(formylmethylene)indoline, is used in the preparation of 1,3,3-trimethyl-2-anilino-vinyl-3-H-indolium salts . These salts are mainly used as hemicyanine dyes in the textile industry .
Chemical Synthesis
1,3,3-Trimethyl-2-(formylmethylene)indoline is used as a reactant in various chemical synthesis processes . Its unique structure and reactivity make it a valuable tool in the development of new chemical compounds.
Research and Development
This compound is often used in research and development laboratories . Its unique properties and potential applications make it a subject of interest for scientists in various fields of study.
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapours, mist or gas, and ensuring adequate ventilation .
作用机制
Mode of Action
It has been shown that the compound can exist as two isomers, one of which has a cyclic structure . This suggests that the compound may interact with its targets in different ways depending on its structural form.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.
属性
IUPAC Name |
(2Z)-2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2)10-6-4-5-7-11(10)14(3)12(13)8-9-15/h4-9H,1-3H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCECACVNILMTRD-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3,3-Trimethyl-2-(formylmethylene)indoline | |
CAS RN |
84-83-3 | |
| Record name | Tribasenaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetaldehyde, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B7761052.png)

